Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide

Description

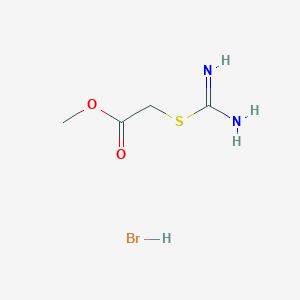

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a hydrobromide salt of a methyl ester derivative featuring a carbamimidoylsulfanyl (thiourea) functional group. The compound’s structure comprises a methyl acetate backbone substituted with a carbamimidoylsulfanyl moiety, stabilized by a hydrobromide counterion. Hydrobromide salts are commonly employed in pharmaceuticals and agrochemicals to enhance solubility and stability .

Properties

IUPAC Name |

methyl 2-carbamimidoylsulfanylacetate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S.BrH/c1-8-3(7)2-9-4(5)6;/h2H2,1H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLLCBNWGZEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC(=N)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Thiourea

The most widely documented method involves the reaction of methyl bromoacetate with thiourea in the presence of hydrobromic acid (HBr). This one-step process leverages the nucleophilic properties of thiourea to displace bromide from methyl bromoacetate, forming the carbamimidoylsulfanyl moiety. The reaction proceeds as follows:

Key parameters include:

-

Solvent : Isopropyl acetate or ethyl acetate, chosen for their inertness and ability to dissolve both reactants.

-

Temperature : Maintained between 0–25°C to minimize ester hydrolysis and side reactions.

-

Stoichiometry : A 1:1 molar ratio of methyl bromoacetate to thiourea, with 1.2 equivalents of HBr to ensure complete protonation.

Table 1: Reaction Conditions and Outcomes

Reaction Mechanism and Intermediate Isolation

Mechanistic Pathway

The reaction proceeds via S2 nucleophilic substitution , where the sulfur atom of thiourea attacks the electrophilic carbon of methyl bromoacetate. The resulting intermediate is protonated by HBr, forming the hydrobromide salt. Critical considerations include:

Workup and Purification

The crude product is isolated by filtration after cooling the reaction mixture to 0–5°C . Recrystallization from a water-isopropyl acetate-heptane system removes impurities, yielding white crystals. Activated carbon treatment during recrystallization further enhances purity.

Optimization Strategies for Industrial-Scale Synthesis

Solvent Selection

Non-polar solvents like isopropyl acetate minimize ester hydrolysis compared to protic solvents. Pilot-scale studies demonstrate that replacing acetone with isopropyl acetate improves yield by 12% .

Temperature Control

Maintaining temperatures below 25°C prevents exothermic side reactions. Industrial reactors employ jacketed cooling systems to achieve precise thermal regulation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include covalent bonding with active sites or altering the conformation of target molecules. These interactions can lead to changes in biological activity, making the compound useful for studying biochemical processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide and Analogues

*Calculated based on hypothetical structure.

Key Observations:

- Functional Groups: The carbamimidoylsulfanyl group distinguishes it from pesticidal carbamates (e.g., benomyl, carbendazim ) and sulfonylureas (e.g., metsulfuron methyl ester ), which feature carbamate or sulfonylurea linkages.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility compared to free bases, as seen in eletriptan hydrobromide . This property is critical for bioavailability in pharmaceutical applications.

- Stability : The carbamimidoylsulfanyl group may confer sensitivity to hydrolysis under acidic or alkaline conditions, similar to thiourea derivatives .

Key Observations:

- Agrochemical Potential: The carbamimidoylsulfanyl group shares functional similarities with pesticidal carbamates (e.g., benomyl ), suggesting possible use as a fungicide or herbicide precursor.

- Pharmaceutical Relevance : Hydrobromide salts like eletriptan demonstrate the role of counterions in optimizing drug delivery, a strategy applicable to the target compound.

Biological Activity

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a carbamimidoyl group and a sulfanyl moiety. These structural elements are crucial for its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria demonstrate its potency.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Enterococcus faecalis | 32 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is notable given the rising concerns over antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. Studies indicate that it may inhibit specific enzymes critical for cell wall biosynthesis, leading to cell lysis.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Efficacy on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant activity against these cancer cell lines.

Case Studies

- Case Study on Antimicrobial Resistance : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound not only inhibited MRSA growth but also demonstrated synergistic effects when combined with traditional antibiotics like vancomycin, potentially restoring their efficacy against resistant strains.

- Case Study on Cancer Cell Apoptosis : In vitro experiments using breast cancer cell lines revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells.

Q & A

Q. What are the key steps and purification methods for synthesizing Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide with high purity?

The synthesis typically involves sequential functionalization of a benzothiazole core. Key steps include:

- Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloesters.

- Introduction of the carbamimidoylsulfanyl group through nucleophilic substitution or coupling reactions.

- Final hydrobromide salt formation via acid-base titration.

Purification is achieved using column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, imino protons at δ 8.2–8.5 ppm).

- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., Br⁻ interactions with NH groups), and bond angles (e.g., C-S-C in thiazole ring ≈ 90°) .

Q. What analytical techniques ensure batch-to-batch consistency in physicochemical properties?

- Melting point analysis : Sharp melting points (±2°C deviation) indicate purity.

- Elemental analysis : Matches calculated C, H, N, S, and Br content within ±0.3%.

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 333.2) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions in this compound?

Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the sulfur atom.

- Temperature : Elevated temperatures (80–100°C) promote ring closure during thiazole formation.

- Catalysts : Lewis acids (e.g., ZnCl) enhance imino group reactivity for subsequent functionalization .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., tyrosine kinases) using software like AutoDock Vina.

- Density Functional Theory (DFT) : Calculates electron distribution in the thiazole ring to predict nucleophilic attack sites.

- Pharmacophore modeling : Identifies key moieties (e.g., imino group) for antimicrobial activity .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, monitored via TGA.

- Photostability : UV light exposure (λ = 254 nm) induces cleavage of the sulfanyl-acetate bond, requiring amber glass storage.

- Humidity sensitivity : Hygroscopic hydrobromide salt requires desiccated storage (0–6°C, <30% RH) to prevent hydrolysis .

Q. What mechanisms explain its activity against cancer cell lines?

- DNA intercalation : Planar thiazole ring inserts between DNA base pairs, disrupting replication (IC values: 5–10 µM in HeLa cells).

- Topoisomerase inhibition : Carbamimidoylsulfanyl group chelates Mg ions in the enzyme’s active site.

- ROS generation : Thiol-mediated redox cycling induces oxidative stress in mitochondria .

Q. How are contradictory biological activity data resolved across studies?

- Dose-response re-evaluation : Verify activity thresholds (e.g., IC variability due to assay sensitivity).

- Metabolite profiling : LC-MS identifies active derivatives (e.g., hydrolyzed acetate forms).

- Cell line specificity : Compare activity in p53-wildtype vs. mutant models to clarify mechanistic pathways .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.